molecular formula C14H17ClN4O2 B6623736 5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine

5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine

Cat. No.: B6623736
M. Wt: 308.76 g/mol
InChI Key: LPGLTTFCLZXIBD-UHFFFAOYSA-N
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Description

5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Properties

IUPAC Name

5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2/c1-20-11-4-2-10(3-5-11)8-21-7-6-17-14-12(15)13(16)18-9-19-14/h2-5,9H,6-8H2,1H3,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGLTTFCLZXIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCNC2=NC=NC(=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution Reaction: The 4-N-[2-[(4-methoxyphenyl)methoxy]ethyl] group is introduced through a nucleophilic substitution reaction, where the pyrimidine core reacts with 2-[(4-methoxyphenyl)methoxy]ethylamine under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The process would involve:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.

    Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, under basic or neutral conditions

Major Products

    Oxidized Derivatives: Various oxidized forms depending on the oxidizing agent used.

    Reduced Amines: Different amine derivatives based on the reducing agent.

    Substituted Pyrimidines: New compounds formed by replacing the chlorine atom with different nucleophiles.

Scientific Research Applications

5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antiviral, and anticancer agent due to its ability to interact with various biological targets.

    Biological Studies: Used in studies to understand the role of pyrimidine derivatives in cellular processes and their effects on enzymes and receptors.

    Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as kinases and receptors involved in cell signaling pathways.

    Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine: Lacks the chlorine atom at the 5-position.

    5-chloro-4-N-[2-[(4-hydroxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine is unique due to the presence of both the chlorine atom and the methoxyphenyl group, which confer distinct chemical properties and biological activities compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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